molecular formula C13H21N B2485713 (S)-2-(4-Isobutylphenyl)propane-1-amine CAS No. 2248200-31-7

(S)-2-(4-Isobutylphenyl)propane-1-amine

Cat. No. B2485713
CAS RN: 2248200-31-7
M. Wt: 191.318
InChI Key: BGYBOKURMFNCMM-LLVKDONJSA-N
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Description

(S)-2-(4-Isobutylphenyl)propane-1-amine, also known as IBP, is a chiral compound that belongs to the class of phenethylamines. It is a psychoactive drug that has gained attention in the scientific community due to its potential therapeutic applications. IBP is a selective dopamine reuptake inhibitor and has been shown to have positive effects on mood and cognitive function.

Scientific Research Applications

(S)-2-(4-Isobutylphenyl)propane-1-amine has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential as a cognitive enhancer and a tool in neuroscience research.

Mechanism of Action

(S)-2-(4-Isobutylphenyl)propane-1-amine selectively inhibits the reuptake of dopamine, a neurotransmitter that plays a crucial role in regulating mood, motivation, and cognitive function. By increasing the concentration of dopamine in the synapse, this compound enhances dopaminergic neurotransmission, leading to improved mood and cognitive performance.
Biochemical and Physiological Effects:
This compound has been shown to increase extracellular dopamine levels in the prefrontal cortex and striatum, areas of the brain that are involved in cognitive function and reward processing. It also increases the release of norepinephrine and serotonin, two other neurotransmitters that play important roles in mood regulation.

Advantages and Limitations for Lab Experiments

(S)-2-(4-Isobutylphenyl)propane-1-amine has several advantages as a research tool, including its high potency and selectivity for dopamine reuptake inhibition. However, its psychoactive effects and potential for abuse limit its use in certain experiments and require careful consideration of ethical and safety concerns.

Future Directions

There are several potential future directions for (S)-2-(4-Isobutylphenyl)propane-1-amine research, including its use as a therapeutic agent for neurological and psychiatric disorders, as a cognitive enhancer, and as a tool in neuroscience research. Further studies are needed to determine the safety and efficacy of this compound in humans and to elucidate its mechanisms of action in the brain.

Synthesis Methods

The synthesis of (S)-2-(4-Isobutylphenyl)propane-1-amine involves the reaction of 4-isobutylphenylacetone with ammonia in the presence of a reducing agent such as lithium aluminum hydride. This method yields a racemic mixture of this compound, which can be resolved into its individual enantiomers using chiral chromatography.

properties

IUPAC Name

(2S)-2-[4-(2-methylpropyl)phenyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11H,8-9,14H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYBOKURMFNCMM-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC=C(C=C1)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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